5-Formyl-4-phenanthrenecarboxylic acid 5-Formyl-4-phenanthrenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 5684-15-1
VCID: VC21330130
InChI: InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19)
SMILES: C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2
Molecular Formula: C16H10O3
Molecular Weight: 250.25 g/mol

5-Formyl-4-phenanthrenecarboxylic acid

CAS No.: 5684-15-1

Cat. No.: VC21330130

Molecular Formula: C16H10O3

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-4-phenanthrenecarboxylic acid - 5684-15-1

Specification

CAS No. 5684-15-1
Molecular Formula C16H10O3
Molecular Weight 250.25 g/mol
IUPAC Name 5-formylphenanthrene-4-carboxylic acid
Standard InChI InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19)
Standard InChI Key WNGATLAAVNRKQO-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2
Canonical SMILES C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

Introduction

Chemical Identity and Structure

5-Formyl-4-phenanthrenecarboxylic acid is an organic compound derived from the phenanthrene backbone, featuring both carboxylic acid and formyl functional groups at the 4 and 5 positions, respectively. The compound exists predominantly in its cyclic hydroxylactone form rather than the open-chain structure .

ParameterValue
Chemical Name5-Formyl-4-phenanthrenecarboxylic acid
CAS Registry Number5684-15-1
Molecular FormulaC16H10O3
Molecular Weight250.25 g/mol
IUPAC Name5-formylphenanthrene-4-carboxylic acid
Alternative Names5-Formyl-4-phenanthroic acid
PubChem Compound ID348420

The compound features a phenanthrene core structure with a carboxylic acid group at position 4 and a formyl (aldehyde) group at position 5. These functional groups provide reactive sites for various chemical transformations, making the compound valuable in synthetic organic chemistry.

Physical and Chemical Properties

5-Formyl-4-phenanthrenecarboxylic acid exhibits distinctive physical and chemical properties that influence its behavior in chemical reactions and applications.

PropertyValue
Physical StateSolid
Melting Point272-276°C (rate-dependent)
SolubilitySoluble in dimethylformamide and hot acetic acid
Structure FormPredominantly exists in cyclic hydroxylactone form
Standard InChIInChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19)
Canonical SMILESC1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2

The melting point of 5-Formyl-4-phenanthrenecarboxylic acid depends on the heating rate. A reproducible melting point can be obtained by placing the sample in a bath at 270°C and raising the temperature at a rate of two degrees per minute .

Synthesis Methods

The primary reported method for synthesizing 5-Formyl-4-phenanthrenecarboxylic acid involves the ozonolysis of pyrene followed by a series of reactions and purification steps .

Synthesis from Pyrene

The synthesis procedure, as detailed in Organic Syntheses, involves the following steps:

  • Treatment of pyrene with ozone in dimethylformamide

  • Addition of the ozonide to aqueous acetic acid

  • Extraction with potassium hydroxide solution

  • Oxidation with potassium hypochlorite

  • Precipitation and purification

The complete reaction sequence is shown below:

StageReagents/ConditionsProcess
Initial ReactionPyrene, O3, DimethylformamideOzonolysis
Hydrolysis1% aqueous acetic acidConversion of ozonide
Basic Extraction10% KOH solutionSolubilization of acid product
OxidationPotassium hypochloriteFormation of 5-formyl derivative
Acidification6N HClPrecipitation of free acid
PurificationDimethylformamide, acetic acidRecrystallization

This synthesis method yields 10-11.5 g (32-38%) of 5-Formyl-4-phenanthrenecarboxylic acid with a melting point of 272-276°C .

Purification Considerations

The purification of 5-Formyl-4-phenanthrenecarboxylic acid requires specific solvent combinations. The crude acid is dissolved in boiling dimethylformamide, followed by the addition of hot glacial acetic acid. Water is added until the solution becomes cloudy, after which just enough dimethylformamide is added to render the solution clear again. Upon cooling to 5°C, the purified acid precipitates and can be collected by filtration .

Chemical Reactivity

5-Formyl-4-phenanthrenecarboxylic acid possesses two reactive functional groups that can participate in various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The formyl group can participate in aldol condensations, Wittig reactions, and reductions

The compound's reactivity is influenced by the electronic effects of the phenanthrene ring system, which affects both the acidity of the carboxylic acid and the electrophilicity of the formyl group.

Historical Context

The synthesis of 5-Formyl-4-phenanthrenecarboxylic acid was first reported by Vollmann, Becker, Corell, and Streeck in 1937 . The method described in Organic Syntheses by R.E. Dessy and M.S. Newman represents an optimized approach to the synthesis of this compound. At the time of publication, this was the only reported method for preparing 5-Formyl-4-phenanthrenecarboxylic acid .

Safety AspectRecommendations
Ozone HandlingExtremely toxic, can react explosively with oxidizable substances, may form shock-sensitive products
Required PrecautionsShould only be handled by trained individuals in well-ventilated fume hoods behind protective safety shields
StorageStore in a dry, cool place away from incompatible materials
Personal ProtectionUse appropriate respiratory protection, gloves, and eye protection

The safety caution note in the Organic Syntheses procedure emphasizes the hazardous nature of ozone used in the synthesis .

Comparison with Related Compounds

5-Formyl-4-phenanthrenecarboxylic acid can be compared with structurally related compounds to understand its unique properties:

CompoundCAS NumberFormulaKey Differences
5-Formyl-4-phenanthrenecarboxylic acid5684-15-1C16H10O3Contains both formyl and carboxylic acid groups
4-Phenanthrenecarboxylic acid42156-92-3C15H10O2Lacks the formyl group at position 5
Phenanthrene-4,5-dicarboxylic acid5462-82-8C16H10O4Contains two carboxylic acid groups instead of formyl and carboxylic acid
1-Phenanthrenecarboxylic acid27875-89-4C15H10O2Carboxylic acid at position 1 instead of position 4
9-Phenanthrenecarboxylic acid837-45-6C15H10O2Carboxylic acid at position 9 instead of position 4

These structural differences result in variations in properties such as melting point, solubility, and chemical reactivity, which affects their behavior in chemical reactions and applications.

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